molecular formula C19H42O3Si2 B12604957 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose CAS No. 649755-79-3

3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose

Cat. No.: B12604957
CAS No.: 649755-79-3
M. Wt: 374.7 g/mol
InChI Key: AERSEROMGBJXKP-OKZBNKHCSA-N
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Description

3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is a synthetic organic compound that features silyl protecting groups. These groups are often used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound is particularly useful in carbohydrate chemistry and nucleoside analog synthesis due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose typically involves the protection of hydroxyl groups using silyl chlorides. For instance, tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) and triethylsilyl chloride (TES-Cl) are commonly used reagents. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose undergoes various chemical reactions, including:

    Oxidation: The silyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols .

Scientific Research Applications

3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the stability and reactivity of its silyl protecting groups. These groups protect hydroxyl functionalities during chemical reactions, allowing for selective transformations. The mechanism involves the formation of a pentavalent silicon center, which is stabilized by the formation of strong Si-F bonds during deprotection .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl ethers (TBDMS ethers)
  • Triethylsilyl ethers (TES ethers)
  • Trimethylsilyl ethers (TMS ethers)

Uniqueness

3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose is unique due to its combination of tert-butyl(dimethyl)silyl and triethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

649755-79-3

Molecular Formula

C19H42O3Si2

Molecular Weight

374.7 g/mol

IUPAC Name

(2R,3S,4S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4-dimethyl-5-triethylsilyloxypentanal

InChI

InChI=1S/C19H42O3Si2/c1-11-24(12-2,13-3)21-15-17(5)18(16(4)14-20)22-23(9,10)19(6,7)8/h14,16-18H,11-13,15H2,1-10H3/t16-,17-,18+/m0/s1

InChI Key

AERSEROMGBJXKP-OKZBNKHCSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OCC(C)C(C(C)C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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